REACTION_CXSMILES
|
Br[C:2]1[C:3]2[C:8]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[CH:15]=1)=[CH:7][CH:6]=[CH:5][CH:4]=2.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[CH:2]1[C:3]2=[C:8]3[C:10]([C:9]4[CH:14]=[CH:15][CH:2]=[C:3]5[C:8]=4[C:7]2=[CH:6][C:5]2[CH:4]=[CH:5][CH:6]=[CH:7][C:4]5=2)=[CH:11][C:12]2[CH:13]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]3=[CH:14][CH:15]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=CC=CC=C2C=2C=CC=CC2C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an hour
|
Type
|
TEMPERATURE
|
Details
|
Once cooled the mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The crude solid was washed with several portions of water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
EXTRACTION
|
Details
|
extracted with hot THF
|
Type
|
CUSTOM
|
Details
|
at 300° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C2C3=C(C=C4C=5C=CC=C6C7=C(C=C(C1=C24)C65)C=CC=C7)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 3.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |